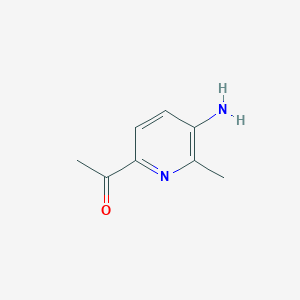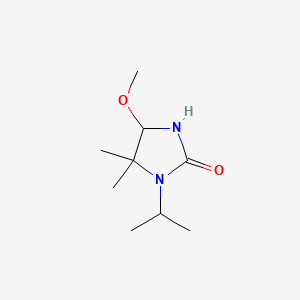![molecular formula C18H6Br2N4 B14017924 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile typically involves the bromination of dibenzoquinoxaline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with organolithium reagents can yield various substituted dibenzoquinoxaline derivatives.
Scientific Research Applications
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile is not well-studied. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and quinoxaline core. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile include:
Properties
Molecular Formula |
C18H6Br2N4 |
|---|---|
Molecular Weight |
438.1 g/mol |
IUPAC Name |
7,10-dibromophenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H6Br2N4/c19-9-1-3-11-13(5-9)14-6-10(20)2-4-12(14)18-17(11)23-15(7-21)16(8-22)24-18/h1-6H |
InChI Key |
HGEGRKIBGXSHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC(=C(N=C24)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


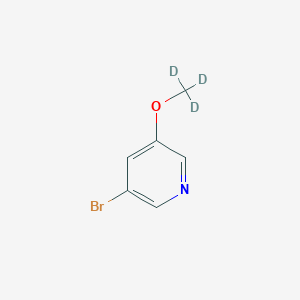

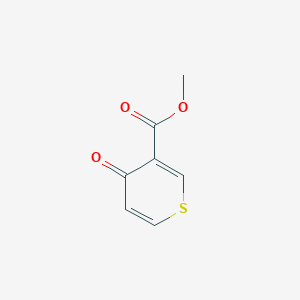
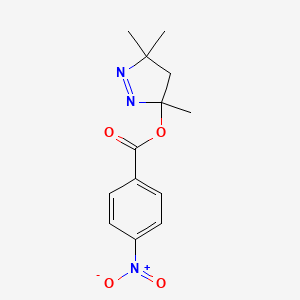


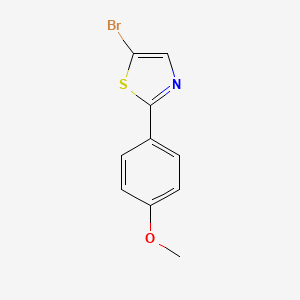
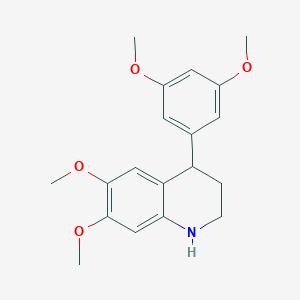
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
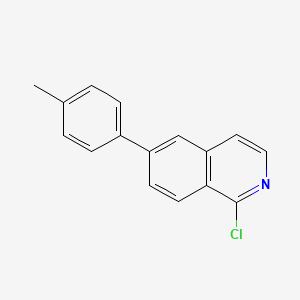

![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
